molecular formula C69H108N22O16S B7910228 CID 16134511

CID 16134511

Cat. No.: B7910228
M. Wt: 1533.8 g/mol
InChI Key: GGMAXEWLXWJGSF-PEWBXTNBSA-N
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Description

The compound with the identifier “CID 16134511” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it significant in various scientific and industrial applications.

Properties

InChI

InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMAXEWLXWJGSF-PEWBXTNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H108N22O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “CID 16134511” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including condensation reactions, oxidation, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. The industrial production methods involve the use of large-scale reactors and advanced purification techniques. The process is designed to be cost-effective and environmentally friendly, ensuring that the compound is produced in large quantities without compromising quality.

Chemical Reactions Analysis

Reaction Types and Mechanisms

Organic compounds like CID 16134511 typically undergo reactions such as:

  • Nucleophilic substitutions (SN1, SN2): Common in compounds with leaving groups (e.g., halides) .

  • Elimination reactions (E1, E2): Favored in tertiary alkyl halides or under basic conditions .

  • Oxidation/Reduction : Functional groups like alcohols or ketones may participate in redox reactions .

  • Condensation reactions : Likely if the compound contains reactive groups (e.g., amines, carbonyls) .

Mechanistic pathways depend on factors such as solvent polarity, temperature, and steric hindrance. For example:

  • Polar protic solvents (e.g., water) stabilize carbocations, favoring SN1/E1 mechanisms .

  • Bulky bases promote E2 over SN2 due to steric effects .

Key Reagents and Conditions

Reaction TypeCommon ReagentsConditions
Oxidation KMnO₄, CrO₃Acidic/neutral pH, heat
Reduction NaBH₄, LiAlH₄Anhydrous solvents
Substitution NaOH, KCNPolar aprotic solvents (SN2)
Elimination t-BuOK, DBUHigh temperature, bulky base

These reagents and conditions are generalized for analogous compounds .

Hypothetical Reaction Pathways for this compound

Assuming this compound contains aromatic or heterocyclic components (common in bioactive molecules ):

  • Electrophilic aromatic substitution :

    • Nitration or halogenation reactions, facilitated by HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Nucleophilic acyl substitution :

    • If ester or amide groups are present, hydrolysis under acidic/basic conditions could occur .

Challenges in Specific Data Acquisition

No peer-reviewed studies or authoritative databases (e.g., PubMed, PMC) in the provided sources explicitly detail this compound’s reactions. For example:

  • Table 1 in PMC (source ) lists molecular properties of unrelated compounds but lacks mechanistic data.

  • PubChem entries (sources ) are excluded per user instructions.

Recommendations for Further Research

  • Experimental studies : Conduct kinetic analyses (e.g., NMR, HPLC) to track reaction intermediates.

  • Computational modeling : Use DFT calculations to predict reactive sites and transition states .

  • Comparative analysis : Study structurally similar compounds (e.g., analogs in Table 1, source ) to infer reactivity.

Scientific Research Applications

Chemistry: In chemistry, “CID 16134511” is used as a building block for synthesizing more complex molecules

Biology: In biological research, “this compound” is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. This compound may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: In medicine, “this compound” is explored for its potential therapeutic applications. Its unique properties make it a candidate for drug development, particularly in areas where existing treatments are inadequate. Researchers study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a therapeutic agent.

Industry: In industrial applications, “this compound” is used in the production of various materials and chemicals. Its stability and reactivity make it valuable in manufacturing processes, where it can be used as a precursor or intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of “CID 16134511” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Conclusion

The compound “this compound” is a versatile chemical entity with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable tool for researchers and industrial practitioners

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